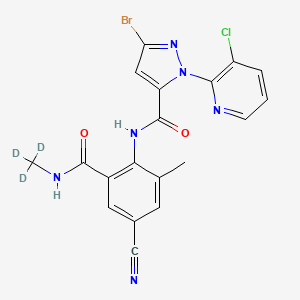

Cyantraniliprole D3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14BrClN6O2 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |

InChI Key |

DVBUIBGJRQBEDP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Cyantraniliprole D3

Chemical Synthesis Approaches for Cyantraniliprole (B1669382) D3

The synthesis of Cyantraniliprole-D3 is typically achieved through a late-stage labeling approach, where the deuterium (B1214612) atoms are introduced onto the fully formed or nearly complete structure of the parent Cyantraniliprole molecule. This strategy is generally more efficient than a multi-step synthesis using labeled starting materials, as it reduces the cost and radioactive waste associated with handling isotopes throughout a long synthetic sequence. nih.gov

The "D3" designation in Cyantraniliprole-D3 indicates the replacement of three hydrogen atoms with three deuterium atoms. chembk.com Based on the compound's structure, this substitution occurs on the N-methyl group of the methylcarbamoyl side chain. xcessbio.com The primary method for this transformation involves a chemical reaction using a deuterium-containing reagent to replace the hydrogen atoms. chembk.com

Common deuteration strategies applicable for this type of transformation include:

Hydrogen-Isotope Exchange (HIE): This is a prevalent method for deuterium labeling. researchgate.net It often involves a catalyst to facilitate the exchange of hydrogen atoms on the molecule with deuterium from a deuterium source. For N-alkyl groups, heterogeneous ruthenium catalysts (e.g., Ru/C) have been shown to be effective for regiospecific deuteration at the alpha-position to the nitrogen atom using deuterium oxide (D₂O) as the deuterium source. google.com

Reductive Deuteration: This method involves the reduction of a suitable functional group using a deuterium-delivering reagent. However, for introducing deuterium onto an existing methyl group, HIE is a more direct pathway.

Use of Deuterated Reagents: The synthesis can be accomplished by using a deuterated version of a reagent in the final synthetic step. For instance, in the synthesis of Cyantraniliprole from its benzoxazinone (B8607429) precursor, deuterated methylamine (B109427) (CD₃NH₂) could be used instead of standard methylamine (CH₃NH₂). google.comgoogle.com

A plausible reaction pathway involves the direct catalytic exchange of the N-methyl protons on Cyantraniliprole using a deuterium source like D₂O under specific catalytic conditions. Another pathway involves generating deuterium gas (D₂) in situ, for example, through the electrolysis of D₂O, and reacting it with the substrate in the presence of a catalyst. thalesnano.com

Optimizing the synthesis of Cyantraniliprole-D3 focuses on maximizing the degree of deuteration (isotopic incorporation) and the chemical yield while minimizing side reactions. Key parameters for optimization in catalytic deuteration reactions include the choice of catalyst, solvent, temperature, and pressure. thalesnano.com

For instance, in continuous flow deuteration systems, changing from a protic solvent like methanol (B129727) to an aprotic solvent such as ethyl acetate (B1210297) can significantly increase deuterium incorporation by preventing unwanted H-D exchange with the solvent. thalesnano.com The choice of catalyst is also critical; a less active catalyst might be chosen to selectively deuterate a specific site without affecting other parts of the molecule, such as aromatic rings. thalesnano.com

Table 1: Parameters for Optimization of Catalytic Deuteration Reactions

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Changing from 10% Pd/C to a less active 5% Pd/BaSO₄ to prevent deuteration of a phenyl ring and increase selectivity. thalesnano.com |

| Solvent | Can participate in H-D exchange, reducing incorporation. | Switching from protic (e.g., methanol) to aprotic (e.g., ethyl acetate) solvents to improve deuterium incorporation from ~30% to ~70%. thalesnano.com |

| Temperature | Influences reaction kinetics and can affect selectivity. | Reactions are often carried out at room temperature to maintain selectivity. thalesnano.com |

| Pressure | Affects the concentration of deuterium gas at the catalyst surface. | Pressures in the range of 40-60 atm may be used, though in some flow reactions, pressure changes did not significantly affect yield. thalesnano.com |

| Deuterium Source | Purity and type of source are critical. | High-purity D₂O (99.98%) is often used to generate D₂ gas to ensure high levels of isotopic enrichment. thalesnano.com |

Deuteration Strategies and Reaction Pathways

Precursor Chemistry and Derivatization for Labeled Compounds

The synthesis of isotopically labeled compounds like Cyantraniliprole-D3 relies heavily on the efficient preparation of its immediate, non-labeled precursor. The synthesis of Cyantraniliprole has been described in several patents and involves the reaction of a key intermediate, 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one, with methylamine. google.comgoogle.com

The reaction involves the dropwise addition of an aqueous methylamine solution to the benzoxazinone intermediate suspended in a solvent like mon-chlorobenzene at an elevated temperature (e.g., 60°C). google.com This step opens the oxazinone ring and forms the final amide bond, yielding Cyantraniliprole. For the synthesis of the D3-labeled analogue, as mentioned, deuterated methylamine could be employed at this stage.

Table 2: Key Chemical Intermediates in the Synthesis of Cyantraniliprole

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2,3-Dichloropyridine (B146566) | Starting material for the pyrazole (B372694) ring component. | acs.org |

| L-proline | Reacts with 2,3-dichloropyridine in an early synthetic step. | acs.org |

| 2-Amino-5-cyanobenzoic acid derivatives | Precursors for the anthranilamide portion of the molecule. | google.com |

| 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one | The direct precursor that reacts with methylamine to form Cyantraniliprole. | google.com |

Advancements in Isotopic Labeling Techniques for Agrochemicals

The field of isotopic labeling for agrochemicals and pharmaceuticals has seen significant advancements aimed at improving efficiency, reducing costs, and minimizing radioactive waste. nih.goveuropa.eu Carbon-14 (¹⁴C) and deuterium (²H or D) are critical isotopes used to study the metabolism, environmental fate, and disposition of new chemical entities, as required by regulatory agencies. nih.govacs.org

Traditionally, labeled compounds were prepared via lengthy, multi-step syntheses starting from simple labeled precursors. nih.gov Modern approaches, however, focus on "late-stage" labeling, where the isotope is introduced in the final steps of the synthesis. acs.orgeuropa.eu This approach is more economical and generates less radioactive waste. nih.gov

Key advancements include:

Carbon Isotope Exchange (CIE): This represents a paradigm shift, allowing for the direct exchange of a carbon atom in a complex molecule with a labeled carbon isotope (e.g., ¹⁴C). nih.govacs.org

Late-Stage Functionalization with Labeled Reagents: Methods have been developed to introduce isotopically labeled functional groups onto complex molecules. For example, visible-light-mediated aminocarbonylation allows for the introduction of a ¹⁴C-labeled carbonyl group from ¹⁴CO. nih.govacs.org Similarly, methods for direct carboxylation using labeled CO₂ have been developed for pharmaceutically relevant compounds. europa.eu

Flow Chemistry for Deuteration: Continuous flow reactors, such as the H-Cube®, allow for the safe and efficient generation of deuterium gas from D₂O for use in catalytic deuteration reactions, offering high efficiency and purity. thalesnano.com

These innovative methods provide more rapid and efficient access to isotopically labeled agrochemicals, facilitating crucial safety and environmental studies. acs.orgeuropa.eu

Table 3: Modern Isotopic Labeling Techniques

| Technique | Description | Isotope(s) | Advantage |

|---|---|---|---|

| Late-Stage Labeling | Introduction of an isotope in the final steps of a synthesis. | ¹⁴C, ¹¹C, ²H, ³H | Reduces cost, time, and radioactive waste compared to multi-step synthesis. nih.gov |

| Carbon Isotope Exchange (CIE) | Direct exchange of a carbon atom in a molecule with a labeled carbon isotope. | ¹⁴C | Provides access to labeled compounds without de novo synthesis. nih.govacs.org |

| Visible-Light-Mediated Carbonylation | Uses light energy and a palladium catalyst to introduce a labeled carbonyl group from labeled carbon monoxide (CO). | ¹³C, ¹⁴C | Allows for late-stage introduction of labeled amide groups under mild conditions. nih.gov |

| Continuous Flow Deuteration | In-situ generation of D₂ gas from D₂O in a flow reactor for catalytic hydrogenation/deuteration. | ²H (Deuterium) | High deuterium efficiency, safety (avoids handling D₂ gas cylinders), and high purity of products. thalesnano.com |

Analytical Chemistry and Quantification of Cyantraniliprole and Its Deuterated Analogues

Advanced Chromatographic Techniques for Separation and Detection

The accurate quantification of cyantraniliprole (B1669382) and its metabolites in various complex matrices necessitates the use of sophisticated analytical instrumentation. Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are pivotal for achieving the required sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the analysis of cyantraniliprole. europa.eu Its high sensitivity and selectivity make it ideal for detecting residue levels in diverse samples. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and reliable determination of cyantraniliprole and its primary metabolite, J9Z38. nih.gov A developed UPLC-MS/MS method demonstrated the capability to determine these compounds in pakchoi and soil, achieving a limit of quantitation (LOQ) of 0.01 mg/kg for both analytes in both matrices. nih.gov

Researchers have successfully developed and validated LC-MS/MS methods for the simultaneous determination of cyantraniliprole and other pesticides in various commodities. For instance, a method for analyzing both chlorantraniliprole (B1668704) and cyantraniliprole in fruits, vegetables, and cereals was established using an isotope-labeled internal standard approach. nih.gov This method achieved detection limits (LODs) not exceeding 0.085 μg kg⁻¹ and LOQs below 0.28 μg kg⁻¹ across all tested matrices. nih.gov The use of a T3 column and an electrospray ionization source in positive mode allowed for the determination of the target compounds in under 4 minutes. nih.gov

High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (HPLC-DAD) has also been utilized for the analysis of cyantraniliprole residues. ekb.egnih.gov One such method, developed for analyzing residues in tomatoes, demonstrated excellent linearity and satisfactory recovery rates between 88.9% and 96.5%. nih.gov Another study employed HPLC-DAD for the determination of cyantraniliprole in tomato fruits, leaves, and soil. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS is the more prevalent technique for cyantraniliprole analysis, some multi-residue methods incorporate gas chromatography-mass spectrometry (GC-MS) for the analysis of a broader range of pesticides. In these comprehensive methods, extracts may be analyzed by both LC-MS/MS and GC-MS/MS to cover a wider spectrum of analytes. eurl-pesticides.eu However, for the specific analysis of cyantraniliprole, LC-based methods are generally preferred due to the compound's properties.

Application of Cyantraniliprole D3 as an Internal Standard in Quantitative Analysis

The use of isotopically labeled internal standards is a critical practice in analytical chemistry to enhance the accuracy and reliability of quantitative analysis. Cyantraniliprole-D3, a deuterium-labeled analog of cyantraniliprole, serves this crucial role in the analysis of the parent compound. veeprho.com

Method Validation and Quality Assurance in Environmental and Biological Residue Analysis

Method validation is a fundamental requirement to ensure the credibility and reliability of analytical data. ekb.eg This process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.egmdpi.com For instance, in the analysis of cyantraniliprole in wild garlic, a method was validated by constructing six-point matrix-matched calibration curves and evaluating recovery and reproducibility. mdpi.com Similarly, the validation of a method for analyzing cyantraniliprole in okra involved assessing these key performance parameters. researchgate.net

The use of Cyantraniliprole-D3 as an internal standard is instrumental in the validation process, particularly in compensating for matrix effects and variations during sample preparation. veeprho.comresearchgate.net By adding a known amount of the deuterated standard to the sample at the beginning of the analytical procedure, any losses or signal variations affecting the analyte will similarly affect the internal standard. This allows for a more accurate calculation of the analyte's concentration.

Enhancement of Analytical Accuracy and Precision

The primary advantage of using Cyantraniliprole-D3 as an internal standard is the significant improvement in analytical accuracy and precision. ekb.egresearchgate.net Isotope-labeled internal standards are highly effective in compensating for losses that may occur during sample pretreatment and in mitigating the impact of matrix effects. nih.gov Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. researchgate.net

Sample Preparation Methodologies for Diverse Biological and Environmental Matrices

The extraction and cleanup of cyantraniliprole from complex biological and environmental samples is a critical step prior to instrumental analysis. The choice of sample preparation technique depends on the nature of the matrix and the analytical method employed.

A widely used and effective method for extracting pesticide residues, including cyantraniliprole, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.net This approach typically involves an extraction step with acetonitrile (B52724) followed by a cleanup step using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent, such as a primary and secondary amine (PSA) sorbent. nih.gov The QuEChERS method has been successfully applied to the analysis of cyantraniliprole in various matrices, including pakchoi and soil. nih.govresearchgate.net

Other extraction techniques have also been developed. For example, a single-step extraction with acetonitrile and sodium chloride for partitioning, followed by cleanup with florisil, has been used for analyzing cyantraniliprole in tomatoes. nih.gov Another method for tomato fruit involved extraction with an acetonitrile/water mixture and subsequent cleanup using a silica (B1680970) gel column. ajrconline.org For water samples, solid-phase extraction (SPE) is a common technique for isolating and concentrating pesticides like cyantraniliprole. usgs.gov

The table below summarizes various sample preparation methods used for different matrices.

| Matrix | Sample Preparation Method | Reference |

| Pakchoi and Soil | QuEChERS (extraction with acetonitrile, cleanup with d-SPE using PSA) | nih.govresearchgate.net |

| Tomato | Single-step extraction with acetonitrile and NaCl, cleanup with florisil | nih.gov |

| Tomato | Extraction with acetonitrile/water, cleanup with silica gel column | ajrconline.org |

| Fruits, Vegetables, Cereals | Extraction with acetonitrile, cleanup with various sorbents | nih.gov |

| Water (filtered) | Solid-Phase Extraction (SPE) | usgs.gov |

| Suspended Sediment | Sonication with dichloromethane | usgs.gov |

Environmental Fate and Transport of Cyantraniliprole with Implications for D3 As Tracer

Degradation Pathways in Environmental Compartments

The hydrolysis of Cyantraniliprole (B1669382) is significantly dependent on pH and temperature. fao.orgfao.org The rate of degradation increases with higher pH and temperature. fao.orgfao.org

At a temperature of 25°C, the half-life (DT50) of Cyantraniliprole is approximately 212-222 days at a pH of 4, 30.3-31 days at a pH of 7, and decreases sharply to 0.85-0.86 days at a pH of 9. fao.orgmda.state.mn.usregulations.gov

This trend is also observed at different temperatures. For instance, at 15°C, the half-lives are 362 days (pH 4), 126 days (pH 7), and 3.1 days (pH 9). fao.org At 35°C, these values decrease to 55.2 days (pH 4), 7.5 days (pH 7), and 0.58 days (pH 9). fao.org

The primary product of hydrolysis across all pH levels is the cyclization product IN-J9Z38. ekb.egfao.orgfao.org This metabolite accounts for a significant portion of the transformed residue, reaching up to 28% at pH 4, 89% at pH 7, and 98% at pH 9. fao.orgfao.org This indicates that under alkaline conditions, Cyantraniliprole rapidly converts to IN-J9Z38. egranth.ac.in

Table 1: Hydrolytic Half-life (DT50) of Cyantraniliprole at Various pH and Temperatures

| Temperature (°C) | DT50 at pH 4 (days) | DT50 at pH 7 (days) | DT50 at pH 9 (days) |

|---|---|---|---|

| 15 | 362 | 126 | 3.1 |

| 25 | 212 - 222 | 30.3 - 31 | 0.85 - 0.86 |

| 35 | 55.2 | 7.5 | 0.58 |

Data sourced from multiple studies. fao.orgmda.state.mn.usregulations.gov

Photodegradation is a major and rapid pathway for the dissipation of Cyantraniliprole in both aquatic environments and on moist soil surfaces. regulations.govmda.state.mn.usacs.org

In aqueous solutions exposed to continuous artificial sunlight at 25°C, Cyantraniliprole degrades quickly, with a reported half-life of approximately 7.9 hours (0.33 days). regulations.govregulations.gov Other studies show half-lives of 0.17 days (about 4 hours) in pH 4 sterile buffer and 0.22 days (about 5 hours) in natural water. fao.orgfao.org

On moist soil, phototransformation is also significant, with a reported half-life of 12.5 days. mda.state.mn.us However, in air-dried soil, the compound is much more stable to photolysis, with a half-life of 308 days. mda.state.mn.us

The quantum yield for the photodegradation of Cyantraniliprole has been calculated at 1.195 × 10⁻⁴ molecules degraded per photon. fao.org

Photolysis leads to the formation of several degradation products through intramolecular rearrangements and reactions with hydroxyl radicals. acs.orgacs.org Major photolytic degradation products identified include IN-NXX69, IN-QKV54, IN-NXX70, and IN-QKV55. fao.org

Microbial activity is a key driver of Cyantraniliprole degradation in both soil and aquatic systems. regulations.gov The rate and nature of biotransformation are influenced by aerobic and anaerobic conditions.

Aerobic Systems : In aerobic soil, the degradation half-life of Cyantraniliprole ranges from 16.2 to 89.4 days. mda.state.mn.us The process is influenced by soil properties, with faster degradation observed in alkaline soils compared to acidic or neutral ones. egranth.ac.in The major metabolite formed under aerobic conditions is often IN-J9Z38. mda.state.mn.usegranth.ac.in Other metabolites identified in soil include IN-JCZ38, IN-N7B69, and IN-QKV54. nih.gov

Anaerobic Systems : Degradation is generally faster under anaerobic conditions. regulations.gov In anaerobic aquatic systems, the half-life of Cyantraniliprole is reported to be around 4.3 days. mda.state.mn.us Under these conditions, the major transformation products are IN-J9Z38 and IN-K5A78. mda.state.mn.us In some studies, the methane (B114726) metabolism pathway, mediated by methanogens, has been suggested as a primary degradation route for both Cyantraniliprole and its metabolite IN-J9Z38 in sediments. nih.gov

Several bacterial isolates have demonstrated the ability to degrade Cyantraniliprole, suggesting that bioremediation could be a viable strategy for contaminated soils. nih.gov

Photolytic Degradation Processes

Persistence and Dissipation Kinetics in Soil and Aquatic Systems

The persistence of Cyantraniliprole in the environment is a function of the combined effects of hydrolysis, photolysis, and microbial degradation.

Soil : In laboratory studies, the aerobic soil metabolism half-life (DT50) ranges from 16.2 to 89.4 days. mda.state.mn.us Field dissipation studies show similar half-lives, ranging from 3.4 to 44 days. regulations.gov Persistence is greater in acidic soils (half-life of 38.5 days) compared to alkaline soils (12.8-17.3 days). egranth.ac.in Environmental factors like temperature, moisture, and even elevated CO2 levels affect dissipation rates; the half-life can be as long as 86.6 days at 5°C and as short as 8.7 days under elevated CO2 levels. researchgate.netnih.gov

Aquatic Systems : Cyantraniliprole is considered non-persistent in aquatic environments. herts.ac.uk In aerobic water/sediment systems, the total system DT50 is between 20 and 60 days. apvma.gov.au Under anaerobic conditions, degradation is even more rapid, with half-lives around 4.3 days. mda.state.mn.us However, aqueous photolysis is the most rapid degradation pathway in water, with a half-life of less than a day. apvma.gov.au

It is important to note that many of the major degradation products of Cyantraniliprole are more persistent than the parent compound. publicnow.comsyngenta.co.uk For example, the half-life for IN-J9Z38 in soil can range from 77.1 to 200 days, and for IN-PLT97, it can be as long as 429 to 1638 days. mda.state.mn.us

Table 2: Dissipation Half-life (DT50) of Cyantraniliprole in Environmental Systems

| Environment | Condition | Half-life (DT50) Range (days) |

|---|---|---|

| Soil | Aerobic (Lab) | 16.2 - 89.4 |

| Soil | Field Dissipation | 3.4 - 44 |

| Soil | Acidic (pH < 7) | ~38.5 |

| Soil | Alkaline (pH > 7) | 12.8 - 17.3 |

| Aquatic | Aerobic (Water/Sediment) | 20 - 60 |

| Aquatic | Anaerobic | ~4.3 |

| Aquatic | Photolysis | < 1 |

Data compiled from multiple environmental studies. mda.state.mn.usregulations.govegranth.ac.inapvma.gov.au

Formation and Characterization of Environmental Metabolites and Transformation Products

Cyantraniliprole degrades into a total of 13 identified transformation products, with eight being classified as major metabolites (formed at >10%) and five as minor. mda.state.mn.uspublicnow.com The formation of these products occurs through abiotic and microbial processes. regulations.gov

The most significant and frequently detected metabolite across soil and water is IN-J9Z38 . ekb.egmda.state.mn.usresearchgate.net It is a primary product of both hydrolysis and photolysis and is also formed through microbial action. ekb.egnih.gov

Other major environmental degradates include:

IN-JSE76 and IN-K5A79 : Noted for being highly mobile. apvma.gov.au

IN-QKV54 and IN-J9Z38 : Characterized as having low mobility (immobile to slightly immobile). apvma.gov.au

IN-K5A78 : A major product under anaerobic aquatic conditions. mda.state.mn.us

IN-PLT97 : A highly persistent metabolite in soil. mda.state.mn.us

IN-JCZ38 : Identified as a major metabolite in some acidic soils. egranth.ac.in

IN-NXX69, IN-RNU71 : Also listed among the major environmental degradates. regulations.gov

Many of these degradates are more persistent and, in some cases, more mobile than the parent Cyantraniliprole, which is a key consideration for long-term environmental risk assessment. mda.state.mn.uspublicnow.com

Mechanisms of Environmental Mobility and Distribution

The movement and distribution of Cyantraniliprole in the environment are governed by its solubility and sorption characteristics.

Solubility : Cyantraniliprole has moderate water solubility, which varies with pH, from approximately 17 mg/L at pH 4 to 6 mg/L at pH 9. apvma.gov.au This solubility suggests a potential for movement with water. mda.state.mn.us

Sorption to Soil : The mobility of Cyantraniliprole in soil is classified as medium to high. apvma.gov.aue3s-conferences.org This is quantified by the organic carbon-normalized sorption coefficient (Koc). Studies report median Koc values for Cyantraniliprole ranging from 225 to 241 mL/g. apvma.gov.aue3s-conferences.org Sorption is closely correlated with the organic carbon and clay content of the soil. e3s-conferences.org

Leaching : Despite its moderate mobility classification, field studies generally show that Cyantraniliprole itself has limited movement into deeper soil layers, typically remaining in the upper soil horizons. apvma.gov.au However, some of its metabolites are significantly more mobile. apvma.gov.aupublicnow.comsyngenta.co.uk For instance, metabolites like IN-JSE76 and IN-K5A79 have much lower Koc values (25 and 36 mL/g, respectively), indicating high mobility and a greater potential to leach into groundwater. apvma.gov.au Conversely, metabolites such as IN-J9Z38 and IN-QKV54 are relatively immobile, with high Koc values. apvma.gov.au

Runoff : Due to its solubility and application methods, runoff from treated fields is a potential pathway for Cyantraniliprole and its degradates to enter surface water bodies. regulations.govmda.state.mn.us

Volatility : Cyantraniliprole is non-volatile, so volatilization is not considered a significant dissipation pathway. mda.state.mn.usapvma.gov.au

Metabolic Pathways and Biotransformation of Cyantraniliprole Using D3 for Elucidation

In Vivo Metabolic Studies in Invertebrate Systems

Invertebrates, the primary targets of Cyantraniliprole (B1669382), possess sophisticated enzymatic systems to metabolize xenobiotics. mdpi.com The metabolism of Cyantraniliprole in these organisms involves a series of reactions aimed at increasing the compound's polarity to facilitate excretion. liverpool.ac.uk This process is generally divided into Phase I functionalization reactions and Phase II conjugation reactions. liverpool.ac.uk

The metabolism of Cyantraniliprole leads to the formation of several key metabolites. While comprehensive metabolite profiling is often conducted in mammalian models, the pathways identified, such as hydroxylation, N-dealkylation, and cyclization, are indicative of the biotransformations that can occur in other organisms, including insects. who.int Phase I reactions introduce or expose functional groups, and subsequent Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.

Key metabolic transformations observed in animal studies include the hydroxylation of the methylphenyl and N-methyl carbons, N-dealkylation, and cleavage of the amide bridge. mdpi.comwho.int Another significant pathway involves the cyclization of the molecule to form IN-J9Z38. who.int While specific conjugation products in insects are less detailed in available literature, Phase II metabolism in animals includes O-glucuronidation of hydroxylated metabolites. mdpi.comwho.int In contrast, plant metabolism often involves glycosylation. researchgate.netnih.gov

| Metabolite ID | Chemical Name | Metabolic Pathway |

| IN-J9Z38 | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile | Ring closure |

| IN-N7B69 | 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-(hydroxymethyl)-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide | Hydroxylation of methylphenyl group |

| IN-MYX98 | 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-[[(hydroxymethyl)amino]carbonyl]-6-methylphenyl]-1H-pyrazole-5-carboxamide | Hydroxylation of N-methyl carbon |

| IN-MLA84 | 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-1,4-dihydro-8-methyl-4-oxo-6-quinazolinecarbonitrile | Product of IN-J9Z38 |

| IN-HGW87 | N-[2-(Aminocarbonyl)-4-cyano-6-methylphenyl]-3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | N-dealkylation |

| IN-K7H19 | 4-[[[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]carbonyl]amino]-5-methyl-1,3-benzenedicarboxamide | Amide bridge cleavage product |

| IN-JCZ38 | 4-[[[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]carbonyl]amino]-N'3',5-dimethyl-1,3-benzenedicarboxamide | Amide bridge cleavage product |

Data derived from comprehensive animal metabolism studies which serve as a model for biotransformation. who.intfao.org

Cytochrome P450 monooxygenases (P450s) are a critical family of Phase I enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including insecticides. liverpool.ac.uk In insects, P450s play a primary role in the detoxification of Cyantraniliprole. researchgate.net The overexpression of specific P450 genes has been linked to metabolic resistance in several insect species, such as the diamondback moth, Plutella xylostella, and the whitefly, Bemisia tabaci. researchgate.netnih.gov These enzymes catalyze key oxidative reactions like hydroxylation, which is a principal step in the biotransformation of Cyantraniliprole. who.int

Alongside P450s, other enzyme families are integral to Cyantraniliprole detoxification. Carboxylesterases (CarEs) are Phase I enzymes that can hydrolyze ester and amide linkages in insecticides. Studies have indicated that elevated carboxylesterase activity contributes to the metabolic breakdown of Cyantraniliprole in pest populations. mdpi.comnih.gov Furthermore, Phase II enzymes such as Glutathione (B108866) S-transferases (GSTs) may be involved. researchgate.net GSTs catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete. researchgate.net The over-expression of both GSTs and P450s has been observed in resistant populations of Plutella xylostella, suggesting a cooperative role in detoxification. researchgate.net

Role of Cytochrome P450 Monooxygenases in Metabolism

Application of Cyantraniliprole D3 in Elucidating Metabolic Fluxes and Pathways

This compound is a deuterated analog of the parent compound, where three hydrogen atoms on the N-methyl group are replaced with deuterium (B1214612). who.int This stable isotope-labeled (SIL) version serves as an invaluable tool in metabolic research. Its primary application is as an internal standard for quantitative analysis using mass spectrometry. who.intnih.gov By adding a known quantity of this compound to a sample, researchers can accurately measure the concentration of the unlabeled parent compound, compensating for variations during sample preparation and analysis. nih.gov

This precise quantification is a prerequisite for sophisticated metabolic studies, including metabolic flux analysis (MFA), which aims to measure the rates of intracellular reactions. nih.gov The use of isotopic tracers is the foundation of MFA. While a specific MFA study using this compound in invertebrates is not prominently documented, the principle relies on tracing the labeled atoms through metabolic pathways. For example, studies using ¹⁴C-radiolabeled Cyantraniliprole have been employed to confirm its translocation and distribution within plants, demonstrating how labeled compounds are used to elucidate the fate of a molecule within a biological system. nih.gov Similarly, this compound enables the precise tracking and quantification necessary to map biotransformation pathways and determine the rates of formation for various metabolites. who.intnih.gov

Comparative Metabolism across Different Biological Taxa

The biotransformation of Cyantraniliprole exhibits notable differences across various biological taxa, such as mammals, insects, and plants.

In Mammals (Rats): Metabolism is extensive and occurs primarily through Phase I reactions including hydroxylation of the methylphenyl and N-methyl groups, N-dealkylation, oxidation, and ring closure. mdpi.comwho.int Subsequent Phase II metabolism involves the conjugation of hydroxylated metabolites, primarily forming glucuronides. who.int

In Plants (e.g., Tomato): The metabolism of Cyantraniliprole is comparatively slower. nih.gov Major transformation pathways include ring closure to form IN-J9Z38, followed by N-demethylation and, notably, Phase II glycosylation to form glycoside conjugates. researchgate.netnih.gov

In Invertebrates (Insects): Insects utilize similar enzyme systems as mammals for detoxification, pointing to conserved metabolic strategies against xenobiotics. nih.govmdpi.com The primary defense involves Phase I oxidative degradation by cytochrome P450s and hydrolysis by carboxylesterases. mdpi.comresearchgate.netnih.gov While target-site mutations in the ryanodine (B192298) receptor are a major mechanism of resistance, metabolic detoxification mediated by these enzymes is also a significant factor. nih.gov The pathways likely mirror the oxidative and hydrolytic routes seen in mammals, though the specific conjugation products may differ. who.intnih.gov The diamide (B1670390) class of insecticides was developed for selective potency against insect ryanodine receptors over their mammalian counterparts. nih.gov

Insecticidal Mode of Action of Cyantraniliprole: Molecular and Cellular Perspectives

Ryanodine (B192298) Receptor Modulation and Intracellular Calcium Homeostasis Disruption

The primary mode of action for cyantraniliprole (B1669382) involves the potent and selective modulation of insect ryanodine receptors (RyRs). researchgate.netnih.gov RyRs are large intracellular channels responsible for regulating the release of calcium ions (Ca²⁺) from internal stores, such as the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons and other cell types. researchgate.netbenthamscience.commdpi.com This controlled release of calcium is fundamental to processes like muscle contraction and neurotransmission. researchgate.netmdpi.com

Cyantraniliprole functions as an allosteric activator of these insect RyRs. caymanchem.com Upon binding, it locks the channel in an open conformation, leading to a continuous and uncontrolled leakage of Ca²⁺ from the SR/ER into the cytoplasm. researchgate.netresearchgate.netacs.org This action disrupts the delicate intracellular calcium homeostasis essential for normal cellular function. plos.org The sustained depletion of internal calcium stores and the resulting elevated cytoplasmic Ca²⁺ levels ultimately prevent further muscle contraction, leading to paralysis and the death of the insect. researchgate.netebi.ac.uk This mechanism of action classifies cyantraniliprole as a ryanodine receptor agonist, as it activates the receptor to induce its effect. ebi.ac.uk

Comparative Analysis of Ryanodine Receptor Binding Selectivity Across Insect Species

A critical feature of cyantraniliprole is its high degree of selectivity, showing a strong preference for insect RyRs over their mammalian counterparts. researchgate.net Research indicates that cyantraniliprole is 300- to 500-fold more selective for insect RyRs than for mouse RyR1 and over 2,000-fold more selective for insect RyRs than for rat RyR2. caymanchem.com It is inactive in human IMR32 cells, which express mammalian RyR2 and RyR3. caymanchem.com This selectivity is a key factor in its utility as an insecticide.

Cyantraniliprole is effective against a broad spectrum of insect pests, spanning multiple orders including Lepidoptera (moths and butterflies), Coleoptera (beetles), Hemiptera (true bugs, aphids, whiteflies), and Diptera (flies). researchgate.netcaymanchem.comacs.org However, its efficacy can vary between different insect species, a phenomenon attributable to differences in the RyR binding sites. capes.gov.br

Radioligand binding studies using related diamides have illuminated these species-specific differences. For instance, the binding site for the diamide (B1670390) chlorantraniliprole (B1668704) is readily detected in insects like the house fly (Musca domestica), honey bee (Apis mellifera), and certain lepidopteran pests, but not in crustaceans like lobster or in mammals like rabbits. capes.gov.br Furthermore, the interactions at the binding site can differ; in Musca and Apis, other compounds can stimulate diamide binding, whereas in lepidopteran species, they can be inhibitory. capes.gov.br These variations in the receptor's molecular architecture are thought to confer the selective toxicity observed across different insect orders. capes.gov.br Cryo-electron microscopy studies have helped to structurally define the binding site, providing a basis for understanding how diamides selectively target lepidopteran pests over other insects like honeybees. colab.ws

| Receptor Type | Organism | Relative Selectivity (Insect vs. Mammal) | Reference |

|---|---|---|---|

| Insect RyR | Heliothis virescens / Drosophila melanogaster | Baseline | caymanchem.com |

| RyR1 | Mouse | 300- to 500-fold lower affinity | caymanchem.com |

| RyR2 | Rat | >2,000-fold lower affinity | caymanchem.com |

| RyR2 / RyR3 | Human (IMR32 cells) | Inactive | caymanchem.com |

Cellular and Physiological Responses in Target Organisms to Ryanodine Receptor Activation

The activation of RyRs by cyantraniliprole triggers a cascade of cellular and physiological events in target insects. The immediate consequence of uncontrolled Ca²⁺ release is severe muscle dysfunction, manifesting as rapid feeding cessation, muscle cramps, and paralysis. researchgate.netplos.org

Beyond direct muscle effects, the disruption of calcium signaling can have broader physiological impacts. For example, studies have suggested that the altered Ca²⁺ flux can impair cellular immune functions like hemocyte phagocytosis. researchgate.net

| Parameter | Control Group | LC₅ Treatment | LC₂₀ Treatment | LC₄₀ Treatment | Reference |

|---|---|---|---|---|---|

| Intrinsic Rate of Increase (r) (d⁻¹) | 0.125 | 0.111 | 0.094 | 0.086 | plos.org |

| Net Reproductive Rate (R₀) (offspring/individual) | 70.47 | 54.21 | 33.82 | 27.17 | plos.org |

| Mean Generation Time (T) (days) | 34.02 | 35.91 | 37.45 | 38.31 | plos.org |

Structure-Activity Relationships Governing Insecticidal Efficacy and Specificity

The development of cyantraniliprole is a result of extensive research into the structure-activity relationships (SAR) of anthranilic diamide insecticides. nih.gov Cyantraniliprole is a second-generation compound that emerged from the chemical optimization of its predecessor, chlorantraniliprole. researchgate.net A key goal was to create analogs with a lower partition coefficient (logP) to improve systemic movement within plants; this led to the exploration of cyano-substituted anthranilic diamides and ultimately the discovery of cyantraniliprole. nih.gov

The insecticidal potency and spectrum of diamides are highly dependent on their chemical structure. The core scaffold consists of a pyrazole-5-carboxamide linked to a substituted anthranilic acid. caymanchem.com SAR studies have shown that specific modifications to this scaffold can dramatically alter efficacy:

Pyridine vs. Phenyl Ring: Replacing the pyridinyl group found in chlorantraniliprole with a phenyl group has been shown to produce compounds with even higher insecticidal activity. acs.org

Substituent Groups: The nature and position of substituent groups are critical. For instance, in a series of chlorantraniliprole mimics, the size and electronic properties of the R group on the formamide (B127407) moiety were directly correlated with insecticidal activity. acs.org A small methyl group provided the highest potency, with efficacy decreasing as the alkyl chain was extended. acs.org

Chirality and Conformation: The three-dimensional shape of the molecule is crucial. Studies introducing an indane group to the chlorantraniliprole structure found that the R-configuration was significantly more active than the S-configuration, highlighting the importance of stereochemistry for effective binding to the receptor. mdpi.com

These SAR insights, combined with structural data from cryo-electron microscopy showing the binding site at the interface of the RyR's transmembrane and cytosolic domains, provide a powerful framework for designing new insecticides. researchgate.netcolab.ws This knowledge helps in developing novel compounds that can overcome resistance and exhibit highly selective activity against target pests. acs.orgacs.org

| Compound | Key Structural Modification (R Group) | LC₅₀ (mg L⁻¹) | Reference |

|---|---|---|---|

| A₁ | Methyl (-CH₃) | 0.330 | acs.org |

| A₂ | Ethyl (-CH₂CH₃) | 1.03 | acs.org |

| A₃ | n-Propyl (-CH₂CH₂CH₃) | 2.06 | acs.org |

| A₄ | n-Butyl (-CH₂CH₂CH₂CH₃) | 14.61 | acs.org |

Insect Resistance Mechanisms to Cyantraniliprole: Genetic and Biochemical Aspects

Target-Site Resistance: Characterization of Mutations in Insect Ryanodine (B192298) Receptors

The primary target for diamide (B1670390) insecticides, including cyantraniliprole (B1669382), is the ryanodine receptor (RyR), a large intracellular calcium channel critical for muscle function in insects. nyxxb.cnnih.gov Mutations within the gene encoding this receptor can lead to target-site resistance, reducing the binding affinity of the insecticide and rendering it less effective.

Several specific amino acid substitutions in the RyR have been identified and linked to diamide resistance in various insect species. In the diamondback moth, Plutella xylostella, the I4790K mutation in the ryanodine receptor is fundamentally responsible for high-level resistance to cyantraniliprole. jst.go.jp Similarly, in the beet armyworm, Spodoptera exigua, the I4743M mutation (corresponding to I4790M in P. xylostella) has been identified in a field-collected population resistant to chlorantraniliprole (B1668704) and confers a 25-fold resistance to cyantraniliprole in a near-isogenic strain. nih.govkglmeridian.com Another mutation, G4946E, is a major factor for resistance to other diamides like flubendiamide (B33115) and chlorantraniliprole in P. xylostella. jst.go.jp

In the rice stem borer, Chilo suppressalis, a novel mutation, Y4667D, has been identified in highly resistant field populations and has been shown to confer high levels of resistance to cyantraniliprole. acs.org Studies on the leaf beetle Galeruca daurica have identified potential mutation loci at Gly4911Glu and Ile4754Met, corresponding to the well-known G4946E and I4790M resistance mutations in other species, suggesting these may be potential resistance mechanisms in this coleopteran pest. frontiersin.org The I4723M mutation has been detected in field-resistant strains of Spodoptera litura and is implicated in resistance to both chlorantraniliprole and cyantraniliprole. acs.org

These mutations are typically located within the transmembrane domain of the RyR, a region critical for the binding of diamide insecticides. nih.gov The presence and frequency of these mutations in field populations are actively monitored to inform resistance management strategies. jst.go.jp

Table 1: Documented Ryanodine Receptor (RyR) Mutations Conferring Resistance to Cyantraniliprole

| Species | Mutation | Corresponding Mutation in P. xylostella | Reference |

|---|---|---|---|

| Plutella xylostella | I4790K | N/A | jst.go.jp |

| Spodoptera exigua | I4743M | I4790M | nih.govkglmeridian.com |

| Chilo suppressalis | Y4667D | N/A | acs.org |

| Spodoptera litura | I4723M | N/A | acs.org |

| Galeruca daurica | G4911E, I4754M (potential) | G4946E, I4790M | frontiersin.org |

Metabolic Resistance: Enhanced Detoxification Enzyme Activity

Metabolic resistance is another critical mechanism by which insects can withstand cyantraniliprole exposure. This form of resistance involves the enhanced activity of detoxification enzymes that metabolize the insecticide into less toxic, more easily excretable compounds. The major enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs). nih.govijbs.com

Cytochrome P450s are a large and diverse group of enzymes that play a central role in the detoxification of a wide range of xenobiotics, including insecticides. ijbs.comnih.gov Overexpression of specific P450 genes is a common mechanism of resistance to cyantraniliprole.

In the sweet potato whitefly, Bemisia tabaci, the overexpression of the CYP6CX3 gene has been shown to be involved in resistance. nih.govacs.org Studies have demonstrated that P450 activities in resistant B. tabaci populations were significantly higher than in susceptible populations, and knocking down CYP6CX3 expression increased the toxicity of cyantraniliprole. nih.govacs.org Furthermore, the overexpression of CYP6CX3 in Drosophila melanogaster resulted in a 7.34-fold increase in the LC50 value of cyantraniliprole. nih.govacs.org Another P450 gene, CYP4G68, has also been identified as contributing to cyantraniliprole resistance in B. tabaci, with its overexpression detected in both laboratory-selected and field-collected resistant populations. frontiersin.org

In the cotton aphid, Aphis gossypii, several P450 genes, including CYP380C6, CYP6CY7, CYP6CY21, and CYP4CJ1, have been implicated in cyantraniliprole resistance. acs.org Transgenic expression of CYP380C6 and CYP4CJ1 in Drosophila melanogaster was sufficient to confer resistance to cyantraniliprole. acs.org In the invasive tomato pest, Tuta absoluta, the upregulation of CYP9E2 and the associated cytochrome b5 reductase (CYB5R) has been linked to resistance, and silencing these genes via RNA interference increased susceptibility to cyantraniliprole. frontiersin.org

Table 2: Cytochrome P450 Genes Implicated in Cyantraniliprole Resistance

| Species | P450 Gene(s) | Fold Increase in Expression (Resistant vs. Susceptible) | Reference |

|---|---|---|---|

| Bemisia tabaci | CYP6CX3 | 3.08 - 3.67 | nih.govacs.org |

| Bemisia tabaci | CYP4G68 | Significantly overexpressed | frontiersin.org |

| Aphis gossypii | CYP380C6, CYP4CJ1 | Significantly upregulated | acs.org |

| Tuta absoluta | CYP9E2 | Markedly upregulated | frontiersin.org |

| Laodelphax striatellus | CYP419A1v2 | 6.10 | nih.gov |

While P450s are often the primary players in metabolic resistance to cyantraniliprole, other enzyme families, such as carboxylesterases (CarEs) and glutathione S-transferases (GSTs), can also contribute. nih.govijbs.com

In some cases, the role of these enzymes may be less pronounced. For instance, in a study on Spodoptera litura populations from cole crops in Tamil Nadu, India, the activities of mixed-function oxidases (a group that includes P450s), GSTs, and CarEs were found to differ but did not appear to have a direct role against cyantraniliprole in the populations examined, which were still largely susceptible. scispace.comresearchgate.net However, in a thiotraniliprole-resistant strain of P. xylostella, which showed high cross-resistance to cyantraniliprole, the activities of GST and CarE, along with the content of P450s, were significantly higher than in the susceptible strain. nyxxb.cn

The involvement of these enzyme families can vary significantly between different insect species and even between different populations of the same species, highlighting the complex and multifaceted nature of metabolic resistance.

Overexpression and Functional Characterization of Cytochrome P450 Genes

Cross-Resistance Patterns with Other Insecticide Classes and Diamide Insecticides

The development of resistance to cyantraniliprole can also confer cross-resistance to other insecticides, particularly those within the same chemical class (diamides) that share a similar mode of action. nyxxb.cnsci-hub.se A chlorantraniliprole-resistant strain of Spodoptera frugiperda showed low cross-resistance to cyantraniliprole (approximately 27-fold) but very high cross-resistance to another diamide, flubendiamide (>42,000-fold). sci-hub.senih.gov Similarly, a thiotraniliprole-resistant strain of P. xylostella exhibited extremely high cross-resistance to chlorantraniliprole (44,670-fold) and cyantraniliprole (7,038-fold). nyxxb.cn This is often due to the same target-site mutation or metabolic pathway being effective against multiple diamide compounds. nyxxb.cn

Cross-resistance can also extend to other insecticide classes, though this is generally less common and often linked to metabolic mechanisms. For example, a cyantraniliprole-resistant strain of the cotton aphid, Aphis gossypii, developed increased cross-resistance to the pyrethroids cyfluthrin (B156107) and α-cypermethrin, as well as to the neonicotinoid imidacloprid (B1192907) and the organophosphate acephate. acs.org This was linked to the overexpression of P450 genes that were capable of detoxifying both cyantraniliprole and the pyrethroids. acs.org

Conversely, a lack of cross-resistance has also been observed. A cyantraniliprole-resistant strain of Laodelphax striatellus did not show cross-resistance to several other insecticides, including triflumezopyrim, pymetrozine, flonicamid, sulfoxaflor, and various neonicotinoids. nih.gov This information is vital for designing effective insecticide rotation programs to manage resistance.

Table 3: Observed Cross-Resistance Patterns in Cyantraniliprole-Resistant Strains

| Species | Resistant To | Cross-Resistance Observed | No Cross-Resistance Observed | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda | Chlorantraniliprole | Cyantraniliprole (low), Flubendiamide (very high) | Not specified | sci-hub.senih.gov |

| Plutella xylostella | Thiotraniliprole | Chlorantraniliprole, Cyantraniliprole, Tetrachlorantraniliprole | Tolfenpyrad, Indoxacarb, Diafenthiuron, Abamectin | nyxxb.cn |

| Aphis gossypii | Cyantraniliprole | Cyfluthrin, α-Cypermethrin, Imidacloprid, Acephate | Not specified | acs.org |

| Laodelphax striatellus | Cyantraniliprole | None | Triflumezopyrim, Pymetrozine, Flonicamid, Sulfoxaflor, Dinotefuran, Clothianidin, Thiamethoxam, Nitenpyram, Imidacloprid | nih.gov |

Population Genetics and Evolution of Resistance in Field Populations

The evolution of resistance to cyantraniliprole in field populations is a dynamic process influenced by factors such as selection pressure, the initial frequency of resistance alleles, gene flow, and the fitness costs associated with resistance. Monitoring field populations is essential to track the spread of resistance and adapt control strategies. frontiersin.orgresearchgate.net

In China, monitoring of Bemisia tabaci populations from 2015 to 2021 revealed a significant increase in the prevalence of cyantraniliprole resistance. frontiersin.org While early surveys found only low levels of resistance, by 2021, 14 out of 18 field-sampled populations showed low-to-high resistance, with resistance ratios ranging from 5.0 to 59.6-fold. frontiersin.org This escalation highlights the rapid evolution of resistance under continuous selection pressure. frontiersin.org Similarly, surveys of the rice stem borer, Chilo suppressalis, in China between 2023 and 2024 showed that the proportion of highly resistant populations increased dramatically, reaching 80% in 2023 and over 90% in 2024. acs.org

The genetics of resistance inheritance play a key role in its evolution. In Spodoptera exigua, resistance conferred by the I4743M RyR mutation was found to be an autosomal and recessive trait. nih.gov In contrast, resistance to chlorantraniliprole in S. frugiperda was characterized as autosomal and incompletely recessive. nih.gov The dominance level of a resistance trait can influence how quickly it spreads in a population.

Fitness costs, where resistant insects have lower survival or reproductive rates in the absence of the insecticide, can slow the evolution of resistance. jst.go.jp However, some studies have found minimal fitness costs associated with cyantraniliprole resistance. For example, a resistant strain of P. xylostella with the I4790K mutation showed equivalent hatchability, larval development, and fecundity to susceptible strains, suggesting that resistant insects might become prominent even under optimal environmental conditions. jst.go.jp In Tuta absoluta, however, resistance to cyantraniliprole was associated with significant fitness costs, including prolonged development and reduced fecundity. frontiersin.org The balance between the selective advantage in the presence of the insecticide and any fitness costs in its absence is a key determinant of the long-term evolution of resistance in the field. frontiersin.orgresearchgate.net

Ecotoxicological Investigations of Cyantraniliprole on Non Target Organisms

Impact on Beneficial Arthropods and Pollinators, including Honeybees

The effects of cyantraniliprole (B1669382) on beneficial arthropods, particularly pollinators like honeybees, are a critical aspect of its environmental risk profile. Laboratory studies have classified cyantraniliprole as highly toxic to honeybees on an acute contact and oral basis. apiculture.comherts.ac.ukmda.state.mn.us However, the risk in real-world field scenarios is influenced by application timing and method.

Cyantraniliprole is systemic, meaning it can be absorbed and translocated within the plant, leading to residues in pollen and nectar. apiculture.com Despite this, risk assessments based on residue levels found in pollen and nectar have indicated a low risk to honeybees through oral exposure. cabidigitallibrary.orgresearchgate.net Two of its degradates, IN-J9Z38 and IN-HGW87, have been found to be more toxic to honey bees than the parent compound. mda.state.mn.us

Beyond honeybees, the impact on other beneficial arthropods varies. Studies have shown that cyantraniliprole can be slightly toxic to the generalist predator Bracon nigricans but did not cause sublethal effects on its egg-laying or host-killing activities at various temperatures. nih.govplos.org In contrast, it was found to be non-toxic to the parasitoid Bracon hebetor in acute toxicity trials. bohrium.com For the predator Chrysoperla carnea, the recommended field concentration of cyantraniliprole did not cause significant larval mortality but did prolong larval duration and reduce the emergence rate of adults. mdpi.com In the case of the predatory ladybird beetle Harmonia axyridis, cyantraniliprole was found to be moderately toxic, with the larval stage being the most susceptible. mdpi.com

Table 1: Acute Toxicity of Cyantraniliprole to Honeybees (Apis mellifera)

| Formulation/Type | Exposure Route | LD50 (µg a.s./bee) | Toxicity Classification | Source |

|---|---|---|---|---|

| Technical Grade | Oral | >0.11 | - | cabidigitallibrary.org |

| Technical Grade | Contact | >0.09 | - | cabidigitallibrary.org |

| 100 g/L OD Formulation | Oral | 0.39 | Highly Toxic | cabidigitallibrary.orgresearchgate.net |

| 100 g/L OD Formulation | Contact | 0.63 - 0.65 | Highly Toxic | cabidigitallibrary.org |

| 100 g/L SE Formulation | Oral | 0.92 | Highly Toxic | cabidigitallibrary.org |

| 100 g/L SE Formulation | Contact | 2.78 | Highly Toxic | cabidigitallibrary.org |

| Technical Grade | Contact | 0.0934 | Highly Toxic | researchgate.net |

Effects on Soil Invertebrates and Microbial Communities

Once in the environment, cyantraniliprole can accumulate in the soil, where it interacts with a diverse community of invertebrates and microorganisms essential for soil health. The dissipation half-life (DT50) of cyantraniliprole in soil can vary widely, with reported values ranging from 8.7 to 91.9 days, indicating it can be moderately persistent. researchgate.netapvma.gov.au

Research on other soil invertebrates, such as collembolans (springtails), has shown more pronounced effects. For the species Folsomia candida, cyantraniliprole had a significant impact on survival and reproduction at concentrations below those expected in agricultural soils. uoguelph.ca

Table 2: Ecotoxicity of Cyantraniliprole to Soil Organisms

| Organism | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Earthworm | Eisenia fetida | LC50 (14-day) | >945 mg/kg | researchgate.net |

| Earthworm | Eisenia andrei | Reproduction | Inhibition increased across generations | uoguelph.ca |

| Springtail | Folsomia candida | Survival & Reproduction | Significant impacts at concentrations below expected environmental concentrations | uoguelph.ca |

Aquatic Ecotoxicity and Effects on Non-Target Aquatic Organisms

Due to its solubility and potential for runoff from treated fields, cyantraniliprole and its degradates can contaminate aquatic ecosystems. centerforfoodsafety.orgmda.state.mn.us Regulatory assessments classify cyantraniliprole as slightly to moderately toxic to freshwater fish and slightly toxic to estuarine/marine fish on an acute basis. publicnow.com However, it is considered slightly toxic to very highly toxic to freshwater invertebrates and moderately to highly toxic to estuarine/marine invertebrates. publicnow.com

Chronic exposure studies on freshwater fish showed no mortality or sub-lethal effects at a No Observed Adverse Effect Concentration (NOAEC) of 10.7 mg/L. publicnow.com For freshwater invertebrates, chronic exposure resulted in reduced body length with a NOAEC of 6.56 µg/L. publicnow.com The high toxicity to aquatic invertebrates is a key concern in its environmental risk profile. mda.state.mn.usncsu.edu For instance, the acute EC50 for Daphnia magna is very low, indicating high toxicity. researchgate.net

A study on the red swamp crayfish (Procambarus clarkii), a non-target organism in rice-crayfish co-culture systems, determined a 96-hour LC50 of 149.77 mg/L, classifying the compound as practically nontoxic to adult crayfish. acs.org However, the same study found that cyantraniliprole exposure led to a significant decrease in the diversity and abundance of the crayfish's intestinal microbiota. acs.org It also induced oxidative stress in the hepatopancreas and abdominal muscle of the crayfish. acs.org

The green microalga Chlamydomonas reinhardtii has shown potential in the bioremediation of water contaminated with cyantraniliprole, achieving significant removal of the compound from the medium. ncsu.edu

Table 3: Aquatic Ecotoxicity of Cyantraniliprole

| Organism Group | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Freshwater Invertebrate | Daphnia magna | 48-hr EC50 | 0.020 mg/L | researchgate.net |

| Freshwater Invertebrate | Generic | Chronic NOAEC | 6.56 µg/L | publicnow.com |

| Freshwater Fish | Generic | Chronic NOAEC | 10.7 mg/L | publicnow.com |

| Aquatic Crustacean | Procambarus clarkii | 96-hr LC50 | 149.77 mg/L | acs.org |

| Aquatic Plant | Chlamydomonas reinhardtii | 7-day EC50 | >12.1 mg/L | researchgate.net |

Ecological Risk Assessment Methodologies for Environmental Residues

The ecological risk assessment for cyantraniliprole, as conducted by regulatory bodies like the U.S. Environmental Protection Agency (EPA), involves a multi-step process. publicnow.comregulations.gov This process compares the predicted environmental concentrations (PECs) of the pesticide in various environmental compartments (soil, water, vegetation) with the ecotoxicological endpoints (e.g., LC50, EC50, NOAEC) determined for a range of non-target organisms. epa.gov

The residues of concern for these assessments include not only the parent cyantraniliprole but also its various degradation products, which can sometimes be more persistent or mobile than the parent compound. mda.state.mn.uspublicnow.com The assessment process identifies potential acute and chronic risks to different taxa, including birds, mammals, terrestrial and aquatic invertebrates, fish, and plants. publicnow.com

Advanced Research Directions and Future Perspectives in Cyantraniliprole Research

Development of Synergists and Resistance Breakers

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide. They are a key tool for overcoming metabolic resistance, a mechanism where insects use detoxification enzymes to break down the insecticide.

Research has extensively investigated the use of synergists with cyantraniliprole (B1669382) to identify the specific enzymes responsible for resistance. The most commonly studied synergists include:

Piperonyl Butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases (P450s).

Diethyl Maleate (DEM): An inhibitor of glutathione (B108866) S-transferases (GSTs).

S,S,S-tributylphorotrithioate (DEF) and Triphenyl Phosphate (TPP): Inhibitors of carboxylesterases (CarEs). nih.govresearchgate.net

Studies have shown that PBO can significantly increase the toxicity of cyantraniliprole in resistant strains of various pests, including the whitefly Bemisia tabaci, the oriental fruit fly Bactrocera dorsalis, and the cotton aphid Aphis gossypii. nih.govresearchgate.netacs.org This indicates that P450 enzymes play a crucial role in the detoxification of cyantraniliprole in these species. researchgate.netacs.orgufv.br For example, in a highly resistant strain of B. tabaci, PBO produced a synergistic ratio of 4.6, meaning it made the insecticide 4.6 times more effective. researchgate.net In contrast, DEM and TPP showed little to no synergistic effect in the same strain, suggesting that GSTs and CarEs were not major contributors to the observed resistance. researchgate.net

More recently, novel synergists are being explored. A 2024 study demonstrated that the antibiotic rifampicin (B610482) significantly increased the toxicity of cyantraniliprole against the green peach aphid, Myzus persicae, by a factor of 3.59. nih.gov Rifampicin was found to reduce the activity of multifunctional oxidases and the expression of the P450 gene CYP6CY3. nih.gov This opens up new possibilities for developing resistance-breaking formulations.

Table 2: Effect of Synergists on Cyantraniliprole Toxicity

| Pest Species | Synergist | Synergistic Ratio (SR) | Implied Resistance Mechanism | Reference |

| Bemisia tabaci (SX-R strain) | Piperonyl Butoxide (PBO) | 4.6 | Cytochrome P450s | researchgate.net |

| Myzus persicae | Rifampicin | 3.59 | Detoxifying enzymes (e.g., P450s) | nih.gov |

| Plutella xylostella | Piperonyl Butoxide (PBO) | ~2.2–2.9 | Cytochrome P450s | nih.gov |

| Bactrocera dorsalis (Resistant strain) | Piperonyl Butoxide (PBO) | Significant synergism | Cytochrome P450s | nih.govsenasica.gob.mx |

Environmental Remediation Strategies for Cyantraniliprole Contamination

With the use of cyantraniliprole in agriculture, its potential contamination of soil and water systems is a concern that necessitates research into remediation strategies. Cyantraniliprole's dissipation in the environment is influenced by factors like pH, sunlight, temperature, and microbial activity. nih.govregulations.gov Its half-life in soil can range from a few days to several weeks depending on conditions. nih.govregulations.govtandfonline.com

Bioremediation, which uses living organisms to degrade or remove pollutants, is a promising and environmentally friendly approach. researchgate.net Research has focused on identifying microorganisms capable of breaking down cyantraniliprole. Microbial activity in soil has been shown to correlate well with the degradation of the insecticide. nih.govresearchgate.net

A recent study highlighted the potential of the green microalga Chlamydomonas reinhardtii for the phyco-remediation of water contaminated with cyantraniliprole. researchgate.netncsu.edu The study found that C. reinhardtii could remove up to 87.0% of cyantraniliprole from the water within just one hour through a combination of biodegradation, bioaccumulation, and bio-adsorption. researchgate.netncsu.edu Remarkably, the microalga showed tolerance to the insecticide and, at certain concentrations, even exhibited enhanced growth and lipid production, suggesting it could be used for both remediation and biofuel production. researchgate.netncsu.edu

Table 3: Factors Influencing Cyantraniliprole Degradation in Soil

| Environmental Factor | Condition | Half-Life (t½) in Days | Reference |

| Temperature | 5 °C | 86.6 | nih.govtandfonline.com |

| Temperature | 37 °C | 20.3 | nih.gov |

| CO₂ Level | Elevated (625 µL L⁻¹) | 8.7 | nih.govtandfonline.com |

| Light | UV-light | 27.8 | nih.gov |

| Moisture | Submerged | 22.0 | nih.gov |

| pH (Aqueous) | pH 9 | 0.86 | regulations.gov |

Integration of Omics Technologies in Understanding Biological Responses to Cyantraniliprole

Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-wide view of the molecular mechanisms underlying an organism's response to insecticides like cyantraniliprole. nih.govnih.govpeerj.com These advanced approaches are crucial for identifying the specific genes, proteins, and metabolic pathways involved in resistance and detoxification. nih.govmetwarebio.com

Transcriptomics (studying gene expression) has been widely used to analyze how pest gene expression changes after exposure to cyantraniliprole. researchgate.net For example, in a resistant strain of the tomato pinworm Tuta absoluta, gene expression analysis revealed a significant upregulation of two specific cytochrome P450 genes, CYP9E2 and CYB5R. frontiersin.org When these genes were silenced using RNA interference (RNAi), the pests became more susceptible to cyantraniliprole, confirming the genes' role in resistance. frontiersin.org Similarly, transcriptomic studies on Bemisia tabaci and Aphis gossypii have identified numerous detoxification genes, including P450s, GSTs, and ABC transporters, that are overexpressed in resistant strains. acs.orgnih.gov

Emerging Applications of Deuterated Compounds in Agrochemical Research

Deuterated compounds, like Cyantraniliprole D3, are stable isotope-labeled molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. symeres.comclearsynth.com While their most established role is as internal standards for precise quantitative analysis, their applications in agrochemical research are expanding. nyxxb.cnmdpi.comashs.org

One emerging area is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it can be harder to break in metabolic reactions. This is known as the "kinetic isotope effect." nyxxb.cn Researchers can strategically place deuterium atoms on a molecule to slow down its metabolism at that specific site. This technique helps in identifying metabolic pathways and understanding how an agrochemical is broken down by an organism. nyxxb.cnsymeres.com

Furthermore, this metabolic stabilization can be harnessed to create "deuterated drugs" or agrochemicals with improved properties. mdpi.comdataintelo.com By reducing the rate of metabolic clearance, deuteration could potentially enhance the efficacy or extend the half-life of an active ingredient, although this is still an exploratory area for agrochemicals. symeres.comdataintelo.com

Deuterated compounds are also invaluable tools for tracing the environmental fate of agrochemicals. symeres.com By using a deuterated version of a pesticide in controlled studies, scientists can more easily track its movement, persistence, and transformation in complex environmental matrices like soil and water, providing crucial data for environmental risk assessments. symeres.comdataintelo.com

Q & A

Basic: What are the key methodological considerations for synthesizing and characterizing Cyantraniliprole D3 in laboratory settings?

Answer:

Deuterium labeling (e.g., replacing hydrogen with deuterium in Cyantraniliprole) requires precise isotopic purity validation. Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic enrichment. For reproducibility, document reaction conditions (e.g., solvent systems, temperature) and employ standardized protocols for deuterium incorporation to avoid isotopic dilution .

Basic: How does this compound’s systemic activity influence experimental design in plant-insect interaction studies?

Answer:

Design experiments to account for translaminar and systemic movement. Apply foliar treatments under controlled humidity to mimic field conditions, and use systemic uptake assays (e.g., hydroponic systems) to quantify distribution in plant tissues. Include negative controls (e.g., untreated plants) and measure residual concentrations via high-performance liquid chromatography (HPLC) .

Advanced: How can transcriptomics elucidate this compound’s molecular toxicity in non-target soil organisms?

Answer:

Expose model organisms (e.g., Eisenia fetida) to graded concentrations (e.g., 10–100 mg/kg dry soil) and extract RNA for sequencing. Use bioinformatics pipelines (e.g., GO and KEGG enrichment) to identify dysregulated pathways (e.g., oxidative stress, lipid metabolism). Validate findings with qPCR for key genes (e.g., glutathione-S-transferase) and correlate with phenotypic endpoints (e.g., mortality, growth inhibition) .

Advanced: How should researchers address contradictions in this compound’s efficacy data across pest species?

Answer:

For conflicting results (e.g., differential control of crucifer vs. striped flea beetles), conduct dose-response assays with standardized insect populations. Use Abbott’s formula (% control = 100*(X-Y)/X) to normalize mortality rates against untreated controls. Perform probit analysis to compare LC₅₀ values and assess resistance-linked genetic markers (e.g., ryanodine receptor mutations) .

Advanced: What methodologies optimize pesticide leaching models for this compound in fractured soils?

Answer:

Calibrate models (e.g., PERL) with site-specific data on soil porosity, hydraulic conductivity, and preferential flow paths. Conduct column experiments under varying moisture regimes to validate depth penetration. Use mass balance equations to reconcile discrepancies between predicted and observed concentrations (e.g., 15 cm vs. 25 cm migration depths) .

Basic: What statistical frameworks are recommended for analyzing this compound’s field efficacy data?

Answer:

Apply generalized linear models (GLMs) with Poisson regression for count data (e.g., egg numbers) and logistic regression for binary outcomes (e.g., infestation rates). Use Tukey–Kramer post-hoc tests for pairwise comparisons between treatments (e.g., backpack vs. µ-sprinkler applications). Report effect sizes with 95% confidence intervals .

Advanced: How can resistance risk to this compound be mitigated in integrated pest management (IPM) strategies?

Answer:

Avoid sequential applications with same-mode-of-action insecticides (e.g., Lumiderm seed treatment followed by Exirel foliar sprays). Rotate with non-diamide classes (e.g., spinosyns) and incorporate refuge crops. Monitor field populations for resistance alleles using PCR-based diagnostics and adjust thresholds for economic injury .

Basic: What are the critical parameters for assessing this compound’s environmental fate in regulatory studies?

Answer:

Measure hydrolysis half-lives (e.g., 21 hours at pH 9), photodegradation rates (e.g., 8 hours in aqueous media), and soil adsorption coefficients (Koc). Use radiolabeled compounds (¹⁴C-cyantraniliprole) to track degradates. Model groundwater contamination potential using EPA guidelines for Henry’s Law constants (1.70 x 10⁻¹⁸ atm·m³/mol) and bioconcentration factors (BCF <1) .

Advanced: How do this compound’s degradation products influence ecological risk assessments?

Answer:

Apply a "total toxic residue" approach, quantifying parent compound and 13 degradates via LC-MS/MS. Assume equitoxicity for degradates lacking empirical data. Calculate risk quotients (RQ = EEC/LC₅₀) for aquatic organisms, using EPA’s levels of concern (LOC: RQ >0.5 for acute risk). Validate with mesocosm studies to assess chronic effects .

Advanced: How should researchers resolve discrepancies in genome size estimates for organisms exposed to this compound?

Answer:

Compare methodologies (e.g., flow cytometry vs. sequencing-based estimates). For Eisenia fetida, sequence scaffolds with high coverage (e.g., 30–50x) and annotate via BLASTx (E-value ≤1e⁻⁵). Account for heterozygosity (e.g., 1.3% in some species) and repetitive elements that inflate flow cytometry results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.